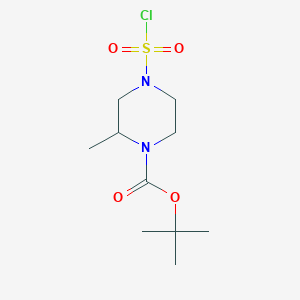![molecular formula C11H9ClFI B2799352 1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287281-02-9](/img/structure/B2799352.png)
1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[111]pentane is a compound that features a bicyclo[111]pentane core substituted with a 2-chloro-5-fluorophenyl group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical exchange process, where a precursor bicyclo[1.1.1]pentane derivative undergoes a series of reactions to introduce the desired substituents . Another method involves the continuous flow synthesis of [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes such as continuous flow processes, which allow for the efficient and high-throughput generation of bicyclo[1.1.1]pentane derivatives . These methods are advantageous for producing gram quantities of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted bicyclo[1.1.1]pentane derivatives .
Applications De Recherche Scientifique
1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a bioisostere for phenyl rings in drug design, improving properties such as permeability, solubility, and metabolic stability.
Materials Science: Bicyclo[1.1.1]pentane derivatives are used in the development of molecular rods, liquid crystals, and supramolecular structures.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core. This core can mimic the spatial arrangement of phenyl rings, allowing the compound to engage in similar interactions such as π-π stacking and hydrophobic interactions . The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
- 1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
- 1-Iodo-3-methylbicyclo[1.1.1]pentane
- 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Comparison: 1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both a halogenated phenyl group and an iodine atom on the bicyclo[1.1.1]pentane core.
Propriétés
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-9-2-1-7(13)3-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXFBDCBEPWWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC(=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

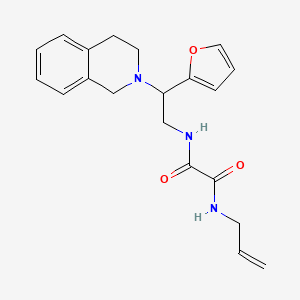
![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)
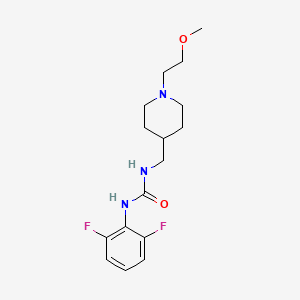
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2799280.png)
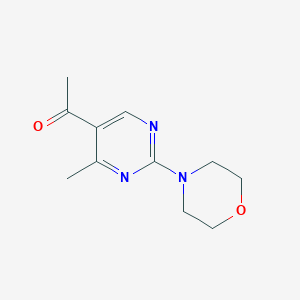

![3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2799284.png)
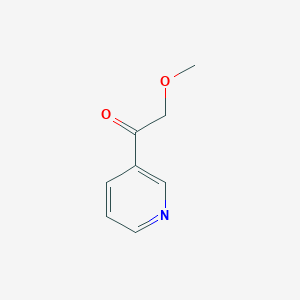
![5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2799288.png)
![3-{[(3,4-dimethoxyphenyl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2799289.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2799290.png)
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2799291.png)
